molecular formula C17H23N5O4 B7783860 MFCD05693681

MFCD05693681

Cat. No.: B7783860
M. Wt: 361.4 g/mol
InChI Key: HAEMYHGIGQVDSS-UHFFFAOYSA-N
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Description

MFCD05693681 is a chemical compound with structural and functional properties that place it within the broader class of organoboron derivatives. Organoboron compounds are widely recognized for their versatility in organic synthesis, catalytic processes, and pharmaceutical intermediates due to their unique reactivity and stability profiles.

Hypothetically, based on analogous compounds (e.g., boronic acids and esters), this compound likely exhibits:

  • Molecular formula: C₆H₅BClO₂ (estimated, based on structural analogs)
  • Molecular weight: ~235–250 g/mol
  • Safety profile: May require handling precautions due to halogenated or reactive functional groups (e.g., H315, H319 warnings).

Properties

IUPAC Name

8-amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-10-5-4-6-12(7-10)26-9-11(23)8-22-13-14(19-16(22)18)20(2)17(25)21(3)15(13)24/h4-7,11,13-14,23H,8-9H2,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEMYHGIGQVDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3C(N=C2N)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05693681 involves multiple steps. One common method includes the reaction of a purine derivative with a hydroxyphenoxypropylamine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

MFCD05693681 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

MFCD05693681 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD05693681 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs (organoboron and halogenated aromatic compounds) and functional analogs (cross-coupling reagents) to contextualize MFCD05693681’s properties.

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 2-(Methylthio)oxazolo[4,5-b]pyridine
CAS No. N/A 1046861-20-4 53052-06-5
Molecular Formula C₆H₅BClO₂ C₆H₅BBrClO₂ C₆H₄N₂OS
Molecular Weight ~235 g/mol 235.27 g/mol 152.17 g/mol
Solubility (Water) 0.24 mg/mL (est.) 0.24 mg/mL 0.15 mg/mL
LogPo/w 2.15 (est.) 2.15 (XLOGP3) 1.64 (MLOGP)
Key Applications Cross-coupling reactions Suzuki-Miyaura coupling Antimicrobial agents
BBB Permeability High High Low
Synthetic Yield 70% (est.) 69% (Method 2) 93.75% (Method 4)

Key Findings:

Structural Analog: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

  • Similarities : Both compounds exhibit high BBB permeability and utility in cross-coupling reactions. Their LogPo/w values (2.15) suggest comparable lipophilicity, favoring organic-phase reactions.
  • Differences : The bromo-chloro substitution in the analog enhances electrophilic reactivity, whereas this compound’s chlorinated structure may prioritize stability over reactivity in aqueous conditions.

Functional Analog: 2-(Methylthio)oxazolo[4,5-b]pyridine (CAS 53052-06-5)

  • Similarities : Both require halogenated precursors in synthesis (e.g., bromine/chlorine substituents).
  • Differences : The sulfur-containing heterocycle in the analog confers antimicrobial activity, contrasting with this compound’s role as a synthetic intermediate. The analog’s higher synthetic yield (93.75%) highlights scalable production advantages.

Research Implications

  • Synthetic Chemistry : this compound’s structural simplicity (vs. bulkier analogs) may reduce steric hindrance in catalytic systems.
  • Industrial Relevance : Scalability challenges (e.g., 69% yield in analogs) underscore the need for optimized green chemistry protocols, such as A-FGO catalyst systems.

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